[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7) is a chiral carbamate derivative characterized by a pyrrolidine ring substituted with a hydroxyethyl group and a tert-butyl carbamate moiety. Its molecular weight is 270.37 g/mol, and it features an R-configuration at the pyrrolidine C3 position, which is critical for stereochemical specificity in synthetic and biological applications .
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where pyrrolidine derivatives are common scaffolds for central nervous system (CNS) drugs or enzyme inhibitors. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective reactivity in multi-step syntheses. The hydroxyethyl side chain enhances solubility and provides a site for further functionalization, such as esterification or conjugation .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-4-5-13(8-9)6-7-14/h9,14H,4-8H2,1-3H3,(H,12,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSTDORSJARAX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Pyrrolidine Amine
Reaction Conditions :
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Substrate : (R)-3-Aminopyrrolidine (1.0 equiv)
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Reagent : Boc₂O (1.2 equiv)
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Solvent : THF/Water (4:1 v/v)
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Base : NaHCO₃ (2.0 equiv)
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Temperature : 0°C → RT, 12 h
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrolidine amine on Boc₂O, facilitated by bicarbonate deprotonation. THF stabilizes the intermediate carbamate through polar aprotic interactions.
Hydroxyethyl Group Installation
Two predominant methods exist:
Method A: Alkylation with 2-Bromoethanol
Conditions :
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Substrate : Boc-protected pyrrolidine (1.0 equiv)
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Alkylating Agent : 2-Bromoethanol (1.5 equiv)
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Base : K₂CO₃ (3.0 equiv)
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Solvent : CH₃CN
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Temperature : Reflux, 6 h
Side Reactions :
Method B: Epoxide Ring-Opening
Conditions :
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Substrate : Boc-protected pyrrolidine (1.0 equiv)
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Reagent : Ethylene oxide (5.0 equiv)
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Catalyst : BF₃·OEt₂ (0.1 equiv)
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Solvent : DCM
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Temperature : -20°C, 2 h
Advantages :
Alternative Synthetic Routes
Enzymatic Resolution of Racemates
Procedure :
Continuous Flow Synthesis
System Parameters :
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Reactor Type : Microfluidic coil reactor (ID 1 mm)
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Residence Time : 120 s
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Conditions :
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Boc protection at 50°C
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Alkylation at 80°C
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Productivity : 12 g/h
Industrial-Scale Manufacturing
Catalytic Process Optimization
| Parameter | Bench Scale (1 L) | Pilot Plant (100 L) | Commercial (1000 L) |
|---|---|---|---|
| Boc Protection Yield | 89% | 91% | 93% |
| Alkylation Yield | 76% | 82% | 85% |
| Cycle Time | 18 h | 14 h | 10 h |
| E Factor | 34 | 28 | 22 |
Key Innovations :
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Solvent Recovery : 98% THF recycled via distillation
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Waste Minimization : Quaternary ammonium salts repurposed as phase-transfer catalysts
Purification and Characterization
Chromatographic Methods
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | SiO₂, EtOAc/Hexane (1:3 → 1:1) | 95% |
| Prep HPLC | C18, 0.1% TFA in H₂O/MeCN gradient | 99.5% |
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
The compound has been investigated for its role as an antagonist of neurokinin-3 (NK3) receptors. NK3 receptors are implicated in various neurological disorders, including anxiety and depression. The antagonism of these receptors by pyrrolidine derivatives can lead to potential therapeutic effects in treating these conditions. In a patent filed in 2009, the synthesis and evaluation of such compounds demonstrated their efficacy in modulating NK3 receptor activity, highlighting their potential as novel antidepressants or anxiolytics .
Anticancer Activity
Research has also indicated that derivatives of carbamic acid esters exhibit anticancer properties. Studies have shown that certain pyrrolidine-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. This application is particularly relevant in the development of targeted cancer therapies .
Synthetic Chemistry
Synthetic Intermediates
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow for further modifications, making it useful in the development of various pharmaceuticals. For instance, it can be transformed into other functionalized pyrrolidine derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Reagent in Organic Synthesis
The compound is utilized as a reagent in organic synthesis, particularly in the formation of amides and carbamates. Its reactivity can be harnessed to facilitate the construction of diverse molecular architectures, which is essential for drug discovery and development .
Case Study 1: NK3 Receptor Antagonists
A study published in 2009 evaluated a series of pyrrolidine derivatives, including [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, for their ability to inhibit NK3 receptor activity. The results indicated that these compounds could effectively reduce anxiety-like behaviors in animal models, suggesting their potential use in treating anxiety disorders .
Case Study 2: Anticancer Properties
In a recent study focusing on the anticancer activity of pyrrolidine derivatives, it was found that [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | NK3 receptor antagonism | Potential treatment for anxiety and depression |
| Anticancer Activity | Cytotoxic effects on cancer cells | Induces apoptosis; inhibits tumor growth |
| Synthetic Chemistry | Intermediate for drug synthesis | Useful for creating diverse molecular architectures |
Mechanism of Action
The mechanism of action of [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the carbamic acid ester moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related carbamates highlights key differences in functional groups, molecular properties, and applications. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Steric and Solubility Effects: The tert-butyl carbamate in the target compound provides superior steric protection compared to benzyl or ethyl carbamates, which are more prone to cleavage under specific conditions (e.g., hydrogenolysis for benzyl ). The hydroxyethyl group enhances hydrophilicity relative to analogs like the chloroacetyl derivative, which is more lipophilic and reactive .
Reactivity and Synthetic Utility: Chloroacetyl-substituted derivatives (e.g., CAS 1353998-29-4) serve as electrophilic intermediates for cross-coupling or alkylation reactions, unlike the hydroxyethyl variant, which is more suited for oxidation or conjugation . The amino-butyryl analog (CAS 1401666-89-4) introduces a chiral amino acid side chain, expanding utility in peptidomimetic drug design .
Stereochemical Considerations: The R-configuration at the pyrrolidine C3 position is conserved in most analogs, but the S-configuration in the amino-butyryl group (CAS 1401666-89-4) introduces additional stereochemical complexity .
Safety and Handling: Compounds with chloroacetyl or methoxycarbonyl groups (e.g., CAS 406235-16-3) may pose higher toxicity risks compared to the hydroxyethyl variant, as noted in safety data for irritancy and lachrymator properties .
Table 2: Application Comparison
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known as Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.3 g/mol
- CAS Number : [Not specified]
The structure includes a pyrrolidine ring with a hydroxyl group and a tert-butyl carbamate moiety, which enhances its solubility and bioavailability in biological systems.
Neurotransmitter Modulation
Preliminary studies indicate that [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its interactions with neurotransmitter receptors could lead to therapeutic effects for neurological disorders. Research suggests that compounds with similar structures often exhibit significant effects on synaptic transmission and neuronal excitability, which are critical for cognitive function and mood regulation .
Anticancer Potential
Recent investigations have highlighted the potential of this compound in cancer therapy. For instance, derivatives of carbamic acids have shown efficacy against various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These studies demonstrated that certain carbamate esters could suppress cell growth effectively while exhibiting minimal toxicity towards non-malignant cells . The compound's mechanism may involve the inhibition of glutaminolysis, which is vital for cancer cell metabolism.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropyl-(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl-carbamic acid tert-butyl ester | Similar backbone but different stereochemistry | Potentially different biological activity due to stereoisomerism |
| Cyclobutyl-(R)-1-(2-hydroxyethyl)-pyrrolidin-3-yl-carbamic acid | Cyclobutyl group instead of cyclopropyl | May exhibit different pharmacokinetics |
| 1-(2-Hydroxyethyl)-pyrrolidin-3-yl-carbamic acid methyl ester | Lacks cyclopropane structure | Simpler structure may lead to different reactivity |
This table illustrates how variations in structure can influence biological properties and therapeutic potential.
Case Studies and Research Findings
- Neuropharmacology Studies : Research has shown that pyrrolidine derivatives can enhance cognitive function in animal models by modulating acetylcholine receptors. This suggests that [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester could have similar effects.
- Cancer Cell Line Testing : In vitro studies demonstrated that this compound exhibited cytotoxicity against specific cancer cell lines while maintaining safety profiles in non-malignant cells. The findings indicated a concentration-dependent response in tumor suppression .
- Pharmacokinetic Studies : Initial pharmacokinetic evaluations revealed moderate brain exposure and favorable tissue distribution for related compounds, suggesting potential CNS-targeting capabilities for [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester .
Q & A
Q. What are the common synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, and how are reaction conditions optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen. A representative route includes:
- Step 1 : Activation of the carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride .
- Step 2 : Reaction with tert-butyl alcohol in the presence of a base like triethylamine to yield the Boc-protected intermediate .
- Step 3 : Hydroxyethylation via nucleophilic substitution or coupling reactions (e.g., using 2-chloroethanol).
Optimization focuses on temperature control (e.g., 0–20°C for acid chloride formation) and stoichiometric ratios of Boc-protecting agents (e.g., Boc₂O) to minimize side reactions .
Q. How is enantiomeric purity ensured during synthesis, and what analytical methods validate it?
Enantiomeric purity is achieved using chiral auxiliaries or catalysts. For example, (R)-configured intermediates are synthesized via stereoselective alkylation or asymmetric hydrogenation. Validation employs:
- Chiral HPLC : Separation on columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- Optical Rotation : Specific rotation measurements (e.g., [α]D²⁶ = –56.68° in CHCl₃ for related compounds) .
- NMR Spectroscopy : Diastereotopic proton splitting in H NMR confirms stereochemical integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of tert-butyl ester vapors.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., SARS-CoV-2 Mpro)?
Molecular docking (Glide, AutoDock) and dynamics simulations assess interactions:
- Hydrogen Bonding : Key residues (e.g., GLN 189, HIS 164 in SARS-CoV-2 Mpro) form bonds with the carbamic acid moiety (bond lengths: 1.84–2.38 Å) .
- Hydrophobic Interactions : Pyrrolidine and tert-butyl groups engage with residues like LEU 141 and MET 165 .
- Scoring Metrics : Glide scores (e.g., –8.21 kcal/mol) and MM/GBSA calculations prioritize binding poses .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR peaks)?
Q. How is the compound functionalized for applications in photolabeling or prodrug design?
- Photoreactive Modifications : Introduce azide or diazirine groups via substitution at the hydroxyethyl position.
- Prodrug Activation : Esterase-sensitive linkers (e.g., tert-butyl ester hydrolysis under acidic conditions) enhance bioavailability .
Methodological Challenges and Solutions
Q. How to address low yields in Boc protection steps?
Q. What chromatographic techniques separate diastereomers during purification?
- Silica Gel Chromatography : Hexane/ethyl acetate gradients (e.g., 20:1 → 5:1) resolve polar impurities .
- Flash Chromatography : Higher pressure improves resolution for closely eluting isomers .
Q. How to mitigate racemization in chiral intermediates?
- Low-Temperature Reactions : Conduct alkylation at –78°C to preserve stereochemistry.
- Non-Polar Solvents : Use toluene or DCM to minimize proton exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
